molecular formula C14H13F3N8 B2740348 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine CAS No. 2034538-18-4

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

Cat. No.: B2740348
CAS No.: 2034538-18-4
M. Wt: 350.309
InChI Key: XNMHOBUNMFENHC-UHFFFAOYSA-N
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Description

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a trifluoromethyl pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-chloropurine with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the purine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine derivatives: These compounds share the same core structure but differ in the substituents attached to the purine or pyrimidine rings.

    Other purine derivatives: Compounds such as adenine and guanine, which are naturally occurring purines, have different biological roles and properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N8/c15-14(16,17)9-5-10(19-6-18-9)24-1-3-25(4-2-24)13-11-12(21-7-20-11)22-8-23-13/h5-8H,1-4H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMHOBUNMFENHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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